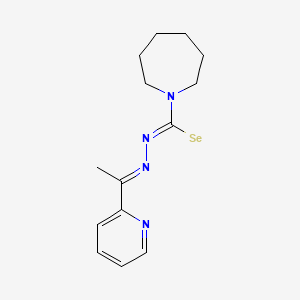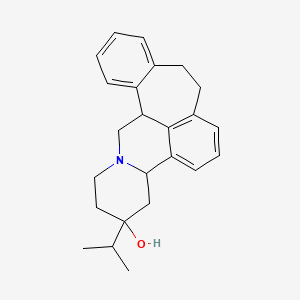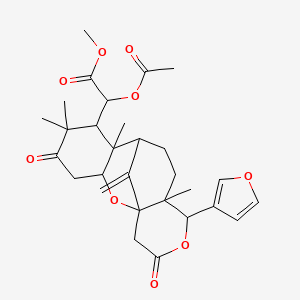![molecular formula C17H22O5 B12294299 [(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,3R,5R,8Z,10R,11R)-3,8-ジメチル-12-メチリデン-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-10-イル]アセテートは、ユニークな三環構造を持つ複雑な有機化合物です。これは、複数のキラル中心とエステルとケトンの両方の官能基の存在によって特徴付けられます。この化合物は、その潜在的な生物学的活性と合成化学における応用のため、さまざまな分野で注目されています。
準備方法
合成経路と反応条件
[(1S,3R,5R,8Z,10R,11R)-3,8-ジメチル-12-メチリデン-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-10-イル]アセテートの合成は、通常、より単純な有機分子から始まり、複数のステップを伴います。重要なステップには、多くの場合、以下が含まれます。
三環核の形成: これは、一連の環化反応、多くの場合、ディールス・アルダー反応またはその他のペリ環状プロセスを含む反応によって達成できます。
官能基の導入: エステルとケトンの官能基は、選択的な酸化とエステル化反応によって導入されます。
キラル分解: 複数のキラル中心を考えると、キラル分解技術または不斉合成方法が用いられ、目的の立体異性体が得られます。
工業生産方法
この化合物の工業生産には、スケーラビリティ、費用対効果、環境への配慮に重点を置き、実験室合成経路の最適化バージョンが含まれる場合があります。触媒とグリーンケミストリーの原則は、収率の向上と廃棄物の削減に役立ちます。
化学反応の分析
反応の種類
[(1S,3R,5R,8Z,10R,11R)-3,8-ジメチル-12-メチリデン-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-10-イル]アセテートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化できます。
還元: 還元反応は、ケト基をアルコールに変換するために使用できます。
置換: 求核置換反応は、エステル基で起こり、異なるエステルまたは酸の生成につながります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: アルコール、アミン。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学研究への応用
[(1S,3R,5R,8Z,10R,11R)-3,8-ジメチル-12-メチリデン-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-10-イル]アセテートは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌や抗炎症などの潜在的な生物学的活性を研究されています。
医学: 潜在的な治療効果の可能性と、創薬におけるリード化合物として調査されています。
産業: 特殊化学薬品や材料の生産に利用されています。
科学的研究の応用
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
[(1S,3R,5R,8Z,10R,11R)-3,8-ジメチル-12-メチリデン-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-10-イル]アセテートの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物の効果は、これらの標的の調節を伴う経路を介して仲介され、細胞プロセスにおける変化につながります。
類似化合物との比較
類似化合物
- [(1S,3S,5R,7R,8Z,11S,12S)-3,8,12-トリメチル-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-7-イル]アセテート
- [(1R,3S,5S,8Z,10S,11R)-10-ヒドロキシ-3-メチル-12-メチリデン-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-8-イル]メチルアセテート
独自性
[(1S,3R,5R,8Z,10R,11R)-3,8-ジメチル-12-メチリデン-13-オキソ-4,14-ジオキサトリシクロ[9.3.0.03,5]テトラデク-8-エン-10-イル]アセテートは、その特定の立体化学とエステルとケトンの両方の官能基の存在により、独自です。この特徴の組み合わせにより、類似の化合物と比較して、独特の化学的および生物学的特性が得られます。
特性
分子式 |
C17H22O5 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-5-6-14-17(4,22-14)8-13-15(10(2)16(19)21-13)12(7-9)20-11(3)18/h7,12-15H,2,5-6,8H2,1,3-4H3/b9-7-/t12-,13+,14-,15+,17-/m1/s1 |
InChIキー |
JJMLQAVFDJXJAL-DZBACTAFSA-N |
異性体SMILES |
C/C/1=C/[C@H]([C@H]2[C@H](C[C@@]3([C@H](O3)CC1)C)OC(=O)C2=C)OC(=O)C |
正規SMILES |
CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)




![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)
![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)
![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)
![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)

![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12294269.png)



